molecular formula C12H19BrS B1527691 2-Bromo-3-(2-ethylhexyl)thiophene CAS No. 303734-52-3

2-Bromo-3-(2-ethylhexyl)thiophene

Cat. No. B1527691
CAS RN: 303734-52-3
M. Wt: 275.25 g/mol
InChI Key: VWIAAXXJIUXUEC-UHFFFAOYSA-N
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Description

“2-Bromo-3-(2-ethylhexyl)thiophene” is a chemical compound with the empirical formula C12H19BrS . It has a molecular weight of 275.25 . This compound is used as an organic semiconducting polymer or small molecule precursor .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(2-ethylhexyl)thiophene” is represented by the SMILES string BrC1=C(CC(CCCC)CC)C=CS1 . The InChI representation is 1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Bromo-3-(2-ethylhexyl)thiophene” is a liquid at room temperature . It has a refractive index of 1.523 and a density of 1.201 g/L at 25°C .

Scientific Research Applications

Organic Semiconducting Polymers

2-Bromo-3-(2-ethylhexyl)thiophene: is a valuable precursor in the synthesis of organic semiconducting polymers . These polymers are crucial for developing next-generation electronic devices due to their flexibility, light weight, and potential for low-cost production. They can be used in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Block Copolymer Synthesis

The compound serves as a building block for the synthesis of all-conjugated diblock copolymers . These copolymers exhibit microphase-separated structures and are studied for their electrical conductivity and potential in creating advanced materials with unique properties, such as self-healing or environmental responsiveness.

Corrosion Inhibitors

Thiophene derivatives, including 2-Bromo-3-(2-ethylhexyl)thiophene , are investigated for their role as corrosion inhibitors . These compounds can form protective layers on metals, preventing oxidation and degradation, which is essential for extending the lifespan of metal components in industrial applications.

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives are explored for their pharmacological properties . While 2-Bromo-3-(2-ethylhexyl)thiophene itself may not be used directly as a drug, its structural framework is significant for developing compounds with anti-inflammatory, antimicrobial, and anticancer activities.

Organic Electronics

This compound is integral to the advancement of organic electronics . Its use in the formation of π-conjugated conductive polymers is pivotal for fabricating devices that require flexible, lightweight, and potentially biodegradable electronic components.

Photovoltaic Materials

2-Bromo-3-(2-ethylhexyl)thiophene: is also a key ingredient in the development of photovoltaic materials . These materials are used to create solar cells that convert light into electricity, offering a renewable energy source with the potential for high efficiency and low environmental impact.

Light-Emitting Diodes

The application of thiophene derivatives in the fabrication of OLEDs is another area of interest . OLEDs are used in display and lighting technologies, prized for their high-quality color reproduction, flexibility, and energy efficiency.

Conductive Polymers

Lastly, the compound’s role in producing conductive polymers is noteworthy . These polymers are essential for creating materials that can conduct electricity, which is vital for a wide range of applications, including sensors, actuators, and energy storage devices.

Safety and Hazards

“2-Bromo-3-(2-ethylhexyl)thiophene” is classified as a Category 3 acute oral toxin and a Category 2 skin irritant . It is toxic if swallowed and causes skin irritation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

2-bromo-3-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIAAXXJIUXUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728807
Record name 2-Bromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-ethylhexyl)thiophene

CAS RN

303734-52-3
Record name 2-Bromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 150 mL of THF solution of (9-4) (5.3 g, 26.9 mmol), N-bromosuccinimide (4.8 g, 26.9 mmol) was added portionwise at 0° C. and the mixture was stirred at 0° C. overnight. The organic fraction was extracted with water and CHCl3, washed with NaHCO3 aq., and dried over anhydrous Mg2SO4. The crude product was further purified by column chromatography using hexane as the eluent give (9-5) as a colourless liquid (6.9 g, 93%). 1H NMR (CDCl3, 300 MHz, ppm): 7.18 (d, 1H, J=5.7 Hz), 6.76 (d, 1H, J=5.7 Hz), 2.50 (d, 2H, J=7.2 Hz), 1.55-1.62 (m, 1H), 1.25-1.34 (m, 8H), 0.85-0.90 (m, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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